molecular formula C14H13N3 B7472759 2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile

2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile

Cat. No.: B7472759
M. Wt: 223.27 g/mol
InChI Key: WTJIUKXPPCTRFU-UHFFFAOYSA-N
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Description

2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group and an amino group linked to a 2-methylphenylmethyl moiety. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with 2-methylbenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-3-carbonitrile: A similar compound with an amino group directly attached to the pyridine ring.

    2-{[(2-Chlorophenyl)methyl]amino}pyridine-3-carbonitrile: A derivative with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile is unique due to the presence of the 2-methylphenylmethyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets.

Properties

IUPAC Name

2-[(2-methylphenyl)methylamino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-11-5-2-3-6-13(11)10-17-14-12(9-15)7-4-8-16-14/h2-8H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJIUKXPPCTRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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